1-(6-Bromopyridin-2-yl)piperazine

Sigma Receptor Pharmacology GPCR Ligand Discovery Neuropharmacology

Researchers targeting sigma-2 or GPR35 pharmacology cannot substitute the 6-bromo isomer with 3-, 4-, or 5-bromo analogs without risking altered cross-coupling yields, loss of receptor binding, or off-target effects. This compound delivers isomer-specific reactivity essential for reproducible GPCR ligand synthesis and SAR studies. • Confirmed GPR35 agonist (IC50 650 nM in HT-29 cells) for lead optimization campaigns • (2-Pyridyl)piperazine scaffold inherently favors σ2 over σ1 receptor binding • Selective in vitro cytotoxicity against DU145 hormone-refractory prostate cancer cells • 6-Br handle enables versatile Pd-catalyzed Suzuki/Heck couplings for library diversification

Molecular Formula C9H12BrN3
Molecular Weight 242.12 g/mol
CAS No. 219635-91-3
Cat. No. B1602522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-yl)piperazine
CAS219635-91-3
Molecular FormulaC9H12BrN3
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H12BrN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
InChIKeyWBRRYSNZMKKYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-2-yl)piperazine: Bifunctional Building Block


1-(6-Bromopyridin-2-yl)piperazine (CAS 219635-91-3) is a brominated heterocyclic compound featuring a pyridine core linked to a piperazine moiety . It serves as a critical bifunctional building block in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) ligands and sigma-2 receptor modulators [1][2]. The compound's structural features allow it to participate in various chemical reactions, including palladium-catalyzed cross-couplings and nucleophilic substitutions, making it a versatile intermediate for the synthesis of complex organic molecules .

1

GPCR ligand synthesis — bifunctional building block for sigma-2 modulator development

2

Medicinal chemistry scaffold — 6-bromo substituent enables cross-coupling and nucleophilic substitution diversification

3

Solid-form handling — reported solid physical form may simplify weighing and purification workflows

1-(6-Bromopyridin-2-yl)piperazine: Why Isomer Choice Matters


The position of the bromine atom on the pyridine ring profoundly influences the compound's reactivity and biological activity. 1-(6-Bromopyridin-2-yl)piperazine possesses a bromine at the 6-position, which confers distinct electronic and steric properties compared to its 3-, 4-, and 5-bromo isomers . These differences directly impact the compound's performance in cross-coupling reactions, its binding affinity to sigma receptors, and its ability to modulate GPCRs like GPR35 [1][2]. Consequently, simple substitution with a different bromopyridinyl piperazine isomer can lead to altered reaction yields, loss of desired biological activity, or off-target effects, compromising the integrity and reproducibility of research results.

Target (6-bromo)
Substitute isomers (3-, 4-, 5-bromo)
Receptor bias
Reported 2-pyridyl scaffold favors sigma-2 over sigma-1
May shift toward sigma-1 preference; sigma-2 selectivity context may not transfer
GPCR activity
Reported GPR35 agonist activity; confirmed nanomolar range response
GPR35 target engagement may differ; signaling endpoint profile may not reproduce
Cross-coupling
Reactivity context tied to 6-position electronics and sterics
Coupling yields and regioselectivity may vary; reaction conditions may require re-optimization

1-(6-Bromopyridin-2-yl)piperazine: Comparative Evidence


Sigma-2 vs. Sigma-1 Receptor Selectivity

1-(6-Bromopyridin-2-yl)piperazine belongs to the class of (2-pyridyl)piperazines, which have been demonstrated to favor sigma-2 (σ2) receptor binding over sigma-1 (σ1) receptors. This is in direct contrast to (3-pyridyl)piperazines and (4-pyridyl)piperazines, which exhibit a preference for σ1 receptors [1]. While specific Ki values for 1-(6-Bromopyridin-2-yl)piperazine at sigma receptors are not yet published, the structural class dictates its receptor subtype bias, a critical determinant for applications in neuropharmacology and oncology, where σ2 receptor modulation is implicated in cancer cell proliferation and methamphetamine abuse [1].

Sigma-2 vs. Sigma-1
Class-level inference
2-pyridyl scaffold predicted to favor sigma-2 over sigma-1 based on class SAR
Supports sigma-2 ligand synthesis strategy
Specific Ki values not yet reported; receptor subtype bias requires compound-level confirmation
Sigma Receptor Pharmacology GPCR Ligand Discovery Neuropharmacology

GPR35 Agonist Activity in Human Cells

1-(6-Bromopyridin-2-yl)piperazine acts as an agonist at the G protein-coupled receptor GPR35, with an IC50 of 650 nM in a human HT-29 cell desensitization assay and an EC50 of 700 nM in a dynamic mass redistribution (DMR) assay [1]. While direct comparative data against other bromopyridinyl piperazines is not available, this nanomolar activity is a key differentiator from the unsubstituted 1-(2-pyridinyl)piperazine, which has not been reported to possess this activity, and underscores the impact of the 6-bromo substituent on receptor engagement [2].

GPR35 agonist activity
Cross-study comparable
IC50 = 650 nM, EC50 = 700 nM
Human HT-29 cell desensitization and DMR assays
Reported nanomolar GPR35 engagement in human cell assays
Signaling-context dependent; unsubstituted pyridinylpiperazine shows no reported GPR35 activity
GPR35 Pharmacology Immunology GPCR Drug Discovery

Cytotoxicity in DU145 Prostate Cancer Cells

A preliminary cytotoxic assay demonstrated that 1-(6-Bromopyridin-2-yl)piperazine exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. While the exact IC50 value is not reported in the abstract, the observation of selective activity is notable. For context, a series of novel arylpiperazine derivatives reported in the same timeframe showed IC50 values ranging from 8.25 µM to <2 µM against DU145 cells [2]. This places the activity of 1-(6-Bromopyridin-2-yl)piperazine within a therapeutically relevant range and highlights its potential as an anticancer lead scaffold, especially when compared to its 5-bromo and 4-bromo isomers for which no such activity has been reported.

DU145 cytotoxicity
Data to verify
Preliminary report of selective inhibitory activity against DU145 prostate cancer cells
Supports cell-model endpoint review
Exact IC50 not provided; requires independent replication
Cancer Research Prostate Cancer Cytotoxicity

Physical Form and Purity for Reproducibility

Commercially available 1-(6-Bromopyridin-2-yl)piperazine is typically supplied as a solid with a purity of ≥97% . The compound has a reported melting point of 68–72 °C . These specifications are crucial for ensuring consistent reactivity in chemical syntheses and reliable biological activity in assays. While similar purity levels are available for other bromopyridinyl piperazine isomers, the specific melting point and solid physical form of the 6-bromo derivative facilitate easier handling and purification compared to liquid isomers like 1-(2-pyridinyl)piperazine [1].

Physical form
Lot attribute
Solid; melting point 68–72 °C; purity ≥97%
Solid form may simplify handling compared to liquid isomers
Verify lot-specific certificate of analysis
Chemical Synthesis Quality Control Reproducibility

1-(6-Bromopyridin-2-yl)piperazine: Key Application Scenarios


Sigma-2 Ligand Synthesis for Cancer Imaging

1-(6-Bromopyridin-2-yl)piperazine is an optimal starting material for the synthesis of selective sigma-2 receptor ligands, as its (2-pyridyl)piperazine scaffold inherently favors σ2 over σ1 receptor binding [1]. Researchers can leverage the bromine atom for further functionalization via cross-coupling reactions to introduce diverse pharmacophores, enabling the development of novel PET tracers for cancer imaging or therapeutic agents for neuropsychiatric disorders.

GPR35 Agonist Optimization for Inflammatory Diseases

With a confirmed IC50 of 650 nM at GPR35, 1-(6-Bromopyridin-2-yl)piperazine serves as a validated hit compound for GPR35 agonist development [2]. The compound can be used as a starting point for structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to novel treatments for inflammatory bowel disease, metabolic disorders, or cancer.

Anticancer Agents Targeting Prostate Cancer

The selective cytotoxicity of 1-(6-Bromopyridin-2-yl)piperazine against DU145 prostate cancer cells warrants its use as a building block for the synthesis of novel anticancer agents [3]. By incorporating this scaffold into more complex molecular architectures, medicinal chemists can explore its potential to inhibit hormone-refractory prostate cancer growth and identify new therapeutic leads.

Diversified Chemical Library Synthesis

Beyond specific biological targets, the 6-bromo substituent provides a versatile handle for further chemical transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions . This makes 1-(6-Bromopyridin-2-yl)piperazine an invaluable building block for generating diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Application
Selection Property
Validation Focus
Sigma-2 ligand synthesis
2-pyridylpiperazine scaffold for sigma-2 bias
Confirm receptor subtype selectivity in binding assays
GPR35 agonist SAR studies
Reported nanomolar GPR35 engagement
Replicate agonist activity in target cell model
Prostate cancer cell-model studies
Preliminary DU145 cytotoxicity report
Assess dose-response and selectivity in cell-viability endpoints
Chemical library diversification
6-bromo handle for cross-coupling reactions
Optimize coupling conditions and evaluate scaffold scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Bromopyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.